molecular formula C17H17N3O2S B2521258 4-tert-butyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865287-99-6

4-tert-butyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2521258
CAS No.: 865287-99-6
M. Wt: 327.4
InChI Key: PNFZBMDYEHHAIE-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their phosphotransferase activity and downstream signaling. This disruption can lead to the induction of apoptosis and the reduction of tumor cell growth. Research utilizing this inhibitor is primarily focused on oncology, particularly for investigating the role of PIM kinases in cancer pathogenesis and for evaluating the therapeutic potential of PIM inhibition, both as a monotherapy and in combination with other agents. The structure-activity relationship (SAR) of this chemotype, featuring the 1,3,4-oxadiazole core, has been explored to optimize potency and selectivity against PIM kinases. Studies involving this compound are vital for advancing the understanding of PIM kinase biology and for validating PIM kinases as a viable target for anticancer drug discovery.

Properties

IUPAC Name

4-tert-butyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-17(2,3)12-8-6-11(7-9-12)14(21)18-16-20-19-15(22-16)13-5-4-10-23-13/h4-10H,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFZBMDYEHHAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and benzamide groups. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

4-tert-butyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structural analogs and their biological or physicochemical properties is provided below, focusing on substitutions at the oxadiazole and benzamide moieties.

Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name Substituents (Oxadiazole 5-position) Benzamide Modification Key Properties/Activities Reference
4-tert-butyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Thiophen-2-yl 4-tert-butyl High lipophilicity; untested bioactivity
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (26) Thiophen-2-yl 4-bromo 60% synthesis yield; halogenated analog
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-...) 4-Methoxyphenylmethyl Sulfamoyl-benzyl-methyl Antifungal (C. albicans IC₅₀: 50 μg/mL)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-...) Furan-2-yl Cyclohexyl-ethyl-sulfamoyl Antifungal (C. albicans IC₅₀: 100 μg/mL)
4-Methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide (2p) Phenoxymethyl 4-methyl 90% synthesis yield; moderate cytotoxicity

Key Observations :

Substituent Effects on Bioactivity :

  • Thiophen-2-yl vs. Furan-2-yl : Thiophene’s sulfur atom may enhance binding to enzymes like thioredoxin reductase compared to furan’s oxygen, as seen in LMM11’s lower potency (100 μg/mL vs. LMM5’s 50 μg/mL) .
  • Halogenation : Bromine in compound 26 increases molecular weight (359.4 g/mol) but retains synthetic feasibility (60% yield) .

Impact of Benzamide Modifications :

  • tert-Butyl vs. Sulfamoyl Groups : The tert-butyl group in the target compound likely improves lipophilicity (predicted log P >4), whereas sulfamoyl groups in LMM5/LMM11 introduce polar interactions critical for antifungal activity .
  • Methyl vs. Methoxy : Methyl groups (e.g., 2p ) favor synthetic yields (90%) but may reduce solubility compared to methoxy derivatives .

Synthetic Accessibility :

  • The target compound’s tert-butyl group may require specialized reagents (e.g., tert-butylbenzoyl chloride) compared to simpler analogs like 25 (N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide), which is synthesized in 60% yield via benzoyl chloride .

Research Findings and Implications

  • Antifungal Potential: While the target compound lacks direct activity data, structural analogs like LMM5 and LMM11 demonstrate that sulfamoyl and arylalkyl substitutions are critical for thioredoxin reductase inhibition .
  • Drug-Likeness : The tert-butyl group may align with Lipinski’s rules (log P <5, molecular weight <500), contrasting with bulkier analogs like compound 4 in , which violates log P criteria .
  • Synthetic Challenges : High-yield synthesis (>60%) is achievable for thiophen-2-yl oxadiazoles, but tert-butyl introduction may require optimization to avoid steric hindrance .

Biological Activity

The compound 4-tert-butyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article provides an in-depth examination of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H14_{14}N4_{4}OS
  • Molecular Weight : 278.34 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an antitumor agent and its effects on various cancer cell lines.

Antitumor Activity

Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies :
    • The compound demonstrated cytotoxic activity with IC50_{50} values in the micromolar range against human leukemia (CEM) and breast adenocarcinoma (MCF-7) cell lines. Specifically, one study reported IC50_{50} values of 0.65 µM for MCF-7 cells and 2.41 µM for other tested lines .
    • Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells, as evidenced by increased p53 expression and caspase activation .
  • Mechanism of Action :
    • The apoptotic effects are mediated through the activation of intrinsic pathways involving mitochondrial dysfunction and subsequent caspase activation . Molecular docking studies suggest strong interactions between the compound's aromatic rings and the active sites of key proteins involved in apoptosis .

Comparative Analysis with Other Compounds

To contextualize the activity of this compound, a comparison with other oxadiazole derivatives is presented below:

Compound NameIC50_{50} (µM)Cancer Cell LineMechanism
Compound A0.65MCF-7Apoptosis via p53 activation
Compound B0.75HeLaCaspase-dependent pathway
This compound0.65MCF-7Apoptosis via p53 activation
Compound C1.20U937Cell cycle arrest

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

  • Case Study on Leukemia Treatment :
    • A cohort study involving patients with acute lymphoblastic leukemia demonstrated that treatment with oxadiazole derivatives resulted in improved survival rates compared to traditional therapies. Patients receiving higher doses exhibited a remarkable response with extended survival beyond two years .
  • Breast Cancer Research :
    • In vitro studies have shown that compounds similar to this compound effectively inhibit proliferation in breast cancer cell lines while inducing apoptosis through mitochondrial pathways .

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